molecular formula C20H18N6O B7498355 1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide

1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide

Cat. No.: B7498355
M. Wt: 358.4 g/mol
InChI Key: MVBXQMUKAQPDGG-UHFFFAOYSA-N
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Description

1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide, also known as BPTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. BPTP belongs to the class of pyrazole-based compounds and has been synthesized using various methods.

Mechanism of Action

1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide exerts its effects by targeting the microtubule network. This compound binds to the colchicine site on beta-tubulin, which results in the destabilization of the microtubule network. This destabilization leads to the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the aggregation of amyloid beta peptides. This compound has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide has a number of advantages for lab experiments. This compound is a potent inhibitor of cancer cell growth and has been shown to be effective in a number of cancer cell lines. This compound has also been shown to be effective in inhibiting the aggregation of amyloid beta peptides. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its long-term effects have not been fully studied. This compound is also a potent inhibitor of microtubule polymerization, which could have unintended effects on normal cell division.

Future Directions

There are a number of future directions for the study of 1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide. One potential direction is the study of the long-term effects of this compound on normal cell division. Another potential direction is the study of the effects of this compound on other diseases, such as Parkinson's disease. This compound could also be studied in combination with other drugs to determine if it could enhance the effects of other cancer drugs. Finally, the synthesis of novel analogues of this compound could be studied to determine if they have improved potency or selectivity.

Synthesis Methods

1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide can be synthesized using various methods, including the one-pot reaction of benzylamine, 3-(4-methyl-1,2,4-triazol-3-yl)phenylboronic acid, pyrazole-4-carboxylic acid, and N,N'-carbonyldiimidazole in dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting the microtubule network. This compound has also been studied for its potential applications in Alzheimer's disease research, as it has been shown to inhibit the aggregation of amyloid beta peptides.

Properties

IUPAC Name

1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-25-14-21-24-19(25)16-8-5-9-18(10-16)23-20(27)17-11-22-26(13-17)12-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBXQMUKAQPDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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